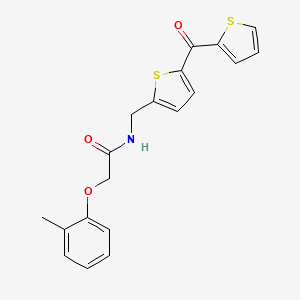

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide

Description

The compound N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a bis-thiophene core. Its structure includes:

- A central thiophene ring substituted at the 5-position with a thiophene-2-carbonyl group.

- A methylene bridge linking the bis-thiophene moiety to an acetamide backbone.

- An o-tolyloxy (2-methylphenoxy) group attached to the acetamide’s carbonyl carbon.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S2/c1-13-5-2-3-6-15(13)23-12-18(21)20-11-14-8-9-17(25-14)19(22)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJIEMVMBAVQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride. This intermediate is then reacted with thiophene-2-ylmethanol under controlled conditions to form the corresponding ester. The ester is subsequently converted to the acetamide derivative through a series of reactions involving o-tolyloxyacetic acid and appropriate coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide. The compound's structure suggests it may inhibit key pathways involved in cancer cell survival and proliferation.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of thiophene derivatives on various cancer cell lines, revealing that compounds with similar structures exhibited significant growth inhibition. For instance, derivatives of thiophene-based compounds showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines, including SNB-19 and OVCAR-8 .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Thiophene derivatives have been studied for their effectiveness against pathogenic bacteria, making them potential candidates for new antimicrobial agents.

Table 1: Summary of Antimicrobial Activities

| Compound Type | Target Organisms | Activity Level |

|---|---|---|

| Thiophene Derivatives | E. coli, S. aureus | Significant |

| Similar Compounds | Various Gram-positive bacteria | Moderate |

Research indicates that modifications to the thiophene ring can enhance antimicrobial efficacy, potentially leading to the development of effective treatments against resistant strains of bacteria .

Anti-inflammatory Applications

In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential use in treating conditions characterized by inflammation.

Molecular Docking Studies

Molecular docking studies indicate that this compound can effectively bind to the active site of 5-LOX, which is crucial for developing anti-inflammatory drugs . Further optimization of its structure could enhance its efficacy and specificity as a therapeutic agent.

Summary of Research Findings

The applications of this compound span across various fields in medicinal chemistry:

- Anticancer Activity : Significant cytotoxic effects against multiple cancer cell lines.

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Potential : Possible inhibitor of inflammatory pathways through enzyme inhibition.

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Acetamide Backbones

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I)

- Structure: Features a 3-cyano-thiophene ring linked to a thiophene-acetamide group.

- Synthesis: Prepared via N-acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride .

- Key Differences: Replaces the bis-thiophene-carbonyl system with a single thiophene and a cyano group, reducing steric bulk but introducing a polar nitrile substituent.

N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034424-56-9)

- Structure : Contains a pyrazine ring fused to a thiophene, linked via a methyl group to the acetamide backbone.

N-(Thiophen-2-ylmethyl)acetamide Derivatives

- Examples: N-(thiophen-2-ylmethyl)acetamide (CAS 21403-24-7) and 2-(ethylamino)-N-[(thiophen-2-yl)methyl]acetamide hydrochloride (CAS 1171629-12-1).

- Structure : Simpler acetamides with single thiophene rings and basic alkyl/aryl substituents.

Comparison of Physicochemical Properties

A summary of key properties for select analogues is provided below:

Observations :

- Electron-withdrawing groups (e.g., nitro in Compound 12) correlate with lower yields (53%) compared to electron-donating substituents (e.g., 4-methoxyphenyl in Compound 9: 90% yield) .

- The target compound’s bis-thiophene-carbonyl system likely increases steric hindrance and lipophilicity compared to simpler analogues like N-(thiophen-2-ylmethyl)acetamide .

Antimicrobial and Antifungal Activity

- Compound 8f (): A thiazole-pyrazole hybrid exhibited potent antibacterial activity against Staphylococcus aureus (MIC ~5.4 µg/mL). The 4-hydroxyphenyl group enhanced activity via polar interactions .

- Compound 3a-h (): Azetidinone derivatives with naphthalene substituents showed broad-spectrum antifungal activity, suggesting bulky aromatic groups improve membrane penetration .

Analgesic and Anti-Inflammatory Activity

- Compound 8c (): A pyrazole-thiazole acetamide demonstrated significant analgesic activity (ED₅₀: 12 mg/kg), attributed to the 4-dimethylaminophenyl group’s electron-donating effects .

Anticancer Activity

- Compound 7d (): A phenoxy-thiadiazole acetamide showed cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM), likely due to the 2-fluoro-phenoxy group’s metabolic stability .

SAR Insights for Target Compound :

- The o-tolyloxy group may enhance lipophilicity and π-π stacking in hydrophobic binding pockets.

- The bis-thiophene-carbonyl system could mimic natural cofactors or inhibit enzymes like HDACs or sirtuins, as seen in related dual Sirt2/HDAC6 inhibitors () .

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure:

- Molecular Formula: C₁₈H₁₈N₂O₂S₂

- Molecular Weight: 374.48 g/mol

- CAS Number: 1421505-84-1

The compound features a thiophene moiety, which is known for its electronic properties that can enhance biological activity. The structural complexity of the compound may contribute to diverse interactions with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives, including those similar to this compound. Thiophene-containing compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study investigating the cytotoxic effects of thiophene derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that these compounds could induce apoptosis and inhibit cell proliferation. The mechanism involved the disruption of specific signaling pathways essential for cancer cell survival .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation. Research has shown that thiophene derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages.

Mechanism:

The anti-inflammatory action is often mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Antimicrobial Activity

Thiophene derivatives have been evaluated for their antimicrobial properties. This compound has shown promise against various bacterial strains.

Research Findings:

In vitro studies indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiophene derivatives. Modifications in the molecular structure can significantly influence their pharmacological profiles.

| Structural Feature | Effect on Activity |

|---|---|

| Thiophene ring | Enhances electronic properties and reactivity |

| Acetamide group | Contributes to solubility and bioavailability |

| Substituents on rings | Influence binding affinity to biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.